

thermodynamic data for ethylene oxalate

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Compound of Interest		
Compound Name:	Ethylene oxalate	
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An In-depth Technical Guide on the Thermodynamic Data of Ethylene Oxalate

Introduction

Ethylene oxalate (C₄H₄O₄), a cyclic ester, serves as a significant monomer in the synthesis of biodegradable polymers and other organic compounds.[1] A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting the stability and performance of resulting materials. This technical guide provides a comprehensive overview of the core thermodynamic data for **ethylene oxalate**, detailed experimental methodologies for its determination, and visualizations of relevant chemical processes. The information is curated for researchers, scientists, and professionals involved in drug development and polymer science.

Physicochemical Properties

Molecular Formula: C4H4O4[2]

Molecular Weight: 116.07 g/mol [2]

CAS Registry Number: 3524-70-7[3]

Appearance: Crystalline solid[2]

Core Thermodynamic Data

The thermodynamic properties of **ethylene oxalate** in the solid phase have been experimentally determined and are crucial for understanding its behavior under various



conditions. The data presented below has been compiled from the NIST Chemistry WebBook and other sources.[2][3]

Enthalpy, Entropy, and Heat Capacity

The following table summarizes the key thermodynamic parameters for solid **ethylene oxalate** at standard conditions (298.15 K and 1 bar).

Property	Symbol	Value	Method
Standard Molar Enthalpy of Formation (solid)	ΔfH°solid	-697.0 ± 1.2 kJ/mol	Combustion Calorimetry
Standard Molar Enthalpy of Combustion (solid)	ΔcH°solid	-1448.5 ± 1.2 kJ/mol	Combustion Calorimetry
Standard Molar Entropy (solid)	S°solid	158.4 J/(mol·K)	Adiabatic Calorimetry
Molar Heat Capacity (solid)	Cp,solid	141.9 J/(mol·K)	Adiabatic Calorimetry

Data sourced from Lebedev, Kulagina, et al., 1982 as cited by NIST.[3]

Phase Change Data

The enthalpy and entropy of fusion are critical for processes involving the melting of **ethylene oxalate**.

Property	Symbol	Value
Triple Point Temperature	Ttriple	415. K
Enthalpy of Fusion	ΔfusH	19.3 kJ/mol
Entropy of Fusion	ΔfusS	46.5 J/(mol·K)

Data sourced from Lebedev, Kulagina, et al., 1982 as cited by NIST.[4]



Calculated Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) indicates the spontaneity of the formation of a compound from its constituent elements in their standard states. While not directly reported in the cited experimental data, it can be calculated using the fundamental thermodynamic relationship:

 $\Delta fG^{\circ} = \Delta fH^{\circ} - T\Delta S^{\circ}$ reaction

To calculate ΔS° reaction for the formation of **ethylene oxalate** $(4C(s) + 2H_2(g) + 2O_2(g) \rightarrow C_4H_4O_4(s))$, the standard entropies of the elements are required.

Experimental Protocols

The thermodynamic data presented in this guide were primarily obtained through calorimetric methods.[2][3]

Combustion Calorimetry (for ΔfH° and ΔcH°)

Combustion calorimetry is a standard technique for determining the enthalpy of combustion of a substance.

- Sample Preparation: A precisely weighed sample of ethylene oxalate is placed in a crucible inside a high-pressure vessel known as a "bomb."
- Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
- Immersion: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded.
- Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
- Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.



Calculation: The heat of combustion is calculated from the temperature change, the heat
capacity of the calorimeter system (determined through calibration, often with a standard like
benzoic acid), and the mass of the sample. The enthalpy of formation is then derived from
the enthalpy of combustion using Hess's law.

Adiabatic Calorimetry (for Cp and S°)

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data is then used to calculate the standard entropy.

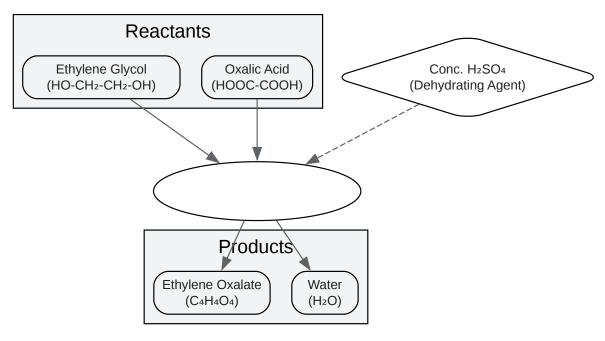
- Calorimeter Setup: The sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings. An "adiabatic shield" is maintained at the same temperature as the calorimeter vessel itself, minimizing heat loss.
- Heating: A known quantity of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature.
- Measurement: The input energy (Q) and the resulting temperature change (ΔT) are precisely measured.
- Calculation of Heat Capacity: The heat capacity (Cp) is calculated using the formula Cp = Q/ ΔT.
- Entropy Calculation: Measurements are typically made over a wide temperature range, often from near absolute zero up to the desired temperature (e.g., 330 K).[3] The standard molar entropy (S°) at a given temperature (T) is then calculated by integrating the heat capacity data from 0 K to T, using the third law of thermodynamics as a basis: S°(T) = ∫0T (Cp(T')/T') dT'

Visualizations Synthesis of Ethylene Oxalate

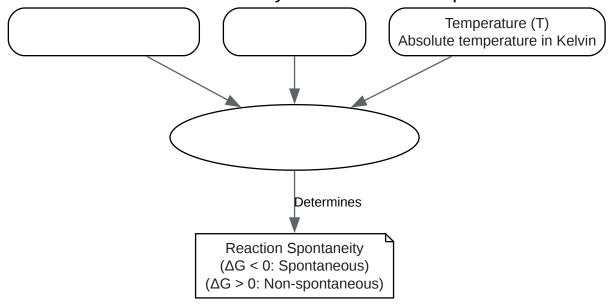
Ethylene oxalate is typically synthesized via the dehydration reaction between ethylene glycol and oxalic acid, often catalyzed by a strong acid like concentrated sulfuric acid.[1]



Synthesis of Ethylene Oxalate

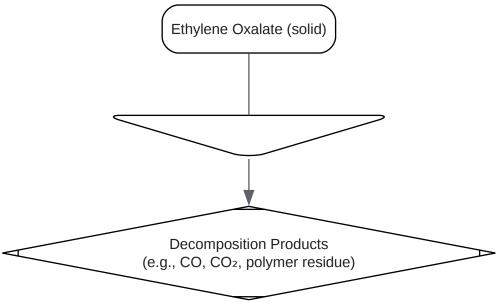


Core Thermodynamic Relationships





General Thermal Decomposition Pathway



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